2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
Description
This compound features a benzimidazole core linked via a piperazine group to a 3-(trifluoromethyl)phenylsulfonyl moiety. The sulfonyl group enhances polarity and metabolic stability, while the trifluoromethyl substituent contributes to lipophilicity and electronic effects, influencing receptor binding . Such structural attributes are common in bioactive molecules targeting neurological or oncological pathways .
Properties
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c19-18(20,21)13-4-3-5-14(12-13)28(26,27)25-10-8-24(9-11-25)17-22-15-6-1-2-7-16(15)23-17/h1-7,12H,8-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPQNWAHDQOGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperazine Ring: The benzimidazole core is then reacted with piperazine, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Attachment of the Trifluoromethylphenylsulfonyl Group: This step involves the reaction of the piperazine derivative with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols can replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its benzimidazole core is known for its bioactivity, including antimicrobial and anticancer properties.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The trifluoromethyl group enhances the metabolic stability and bioavailability of the compound, making it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights structural differences, synthetic methods, and pharmacological properties of the target compound and its analogs:
Pharmacological and Physicochemical Comparisons
- Sulfonyl vs. Ethyl Linkages : The target compound’s sulfonyl group increases polarity and stability compared to ethyl-linked analogs (e.g., Filbanserin derivatives), which may be more prone to oxidative metabolism .
- Trifluoromethyl vs.
- Piperazine Positioning : Piperazine in the target compound is directly sulfonylated, whereas analogs like those in use methylene or ethoxy spacers, altering conformational flexibility and receptor binding .
Biological Activity
The compound 2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a synthetic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Structure
The compound features a complex structure that includes:
- A trifluoromethyl group, which enhances lipophilicity and biological activity.
- A sulfonyl moiety that may contribute to its interaction with biological targets.
- A piperazine ring, known for its role in pharmacological activity.
- A benzo[d]imidazole core, which is often associated with anticancer properties.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 433.39 g/mol.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown effectiveness in inhibiting tumor growth in various cancer cell lines. In a study involving MCF cell lines, the compound was observed to induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
Case Study: Tumor Growth Inhibition
In vivo studies demonstrated that the compound effectively suppressed tumor growth in mice models. The administration of the compound resulted in a notable reduction in tumor size compared to control groups. Flow cytometry analysis indicated increased apoptosis rates among treated cells, highlighting the compound's mechanism of action through programmed cell death induction .
Antimicrobial Activity
The presence of the trifluoromethyl group has been linked to enhanced antimicrobial properties. Research suggests that similar imidazole derivatives possess antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The structural features necessary for antibacterial efficacy include electron-withdrawing groups and specific aryl arrangements .
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 0.015 mg/mL |
| Compound B | E. coli | 200 μg/mL |
| Compound C | S. aureus | 40 μg/mL |
The trifluoromethyl group is believed to enhance interactions with target enzymes by altering their active sites' pKa values, thus improving binding affinity. This modification can lead to increased inhibition of key enzymes involved in cancer cell proliferation and bacterial growth .
Synthesis Route
The synthesis of this compound typically involves:
- Sulfonylation : Piperazine is sulfonylated using trifluoromethylbenzenesulfonyl chloride.
- Coupling Reaction : The sulfonylated piperazine is coupled with benzo[d]imidazole derivatives under nucleophilic substitution conditions.
- Purification : Final products are purified using chromatographic techniques to ensure high purity necessary for biological testing.
Industrial Production Methods
For industrial applications, optimizing reaction conditions for yield and purity is crucial. Continuous flow reactors are often employed to maintain consistent parameters throughout the synthesis process.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
